

SGC-iMLLT: A Technical Guide to Understanding its Function in Cellular Pathways

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Compound of Interest				
Compound Name:	SGC-iMLLT			
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For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of Epigenetic "Reader" Domains

SGC-iMLLT is a potent and selective chemical probe designed to investigate the cellular functions of the homologous proteins MLLT1 (Myeloid/lymphoid or mixed-lineage leukemia; translocated to, 1), also known as ENL or YEATS1, and MLLT3 (Myeloid/lymphoid or mixed-lineage leukemia; translocated to, 3), also known as AF9 or YEATS3.[1][2] It is not a naturally occurring cellular component but a synthetic small molecule that acts as an inhibitor.[1][2]

The core function of **SGC-iMLLT** revolves around its ability to competitively block the YEATS domain of MLLT1 and MLLT3.[1][2] The YEATS domain is a specialized protein module that functions as an epigenetic "reader," specifically recognizing and binding to acetylated and crotonylated lysine residues on histone tails.[3][4] This interaction is a crucial step in recruiting transcriptional machinery to specific gene loci. By occupying the binding pocket of the YEATS domain, **SGC-iMLLT** prevents MLLT1 and MLLT3 from engaging with chromatin, thereby disrupting their ability to regulate gene expression.[1]

Impact on Cellular Pathways: Disrupting Transcriptional Elongation

Foundational & Exploratory





MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC), a multiprotein assembly essential for productive transcriptional elongation.[3][5][6] The SEC facilitates the activity of RNA Polymerase II (Pol II), allowing it to overcome pausing and efficiently transcribe target genes, including many proto-oncogenes such as MYC and HOXA9.[1][6]

The recruitment of the SEC to chromatin is mediated, in part, by the interaction of the MLLT1/MLLT3 YEATS domain with acetylated histones. Once recruited, the SEC, through its kinase subunit CDK9 (part of the P-TEFb complex), phosphorylates the C-terminal domain of Pol II, stimulating its processivity.

SGC-iMLLT's inhibition of the MLLT1/MLLT3-histone interaction prevents the stable association of the SEC with chromatin at target gene promoters and enhancers.[1] This leads to a reduction in Pol II elongation and subsequent downregulation of genes critical for cell proliferation and survival, particularly in cancer cells that are dependent on these pathways.[1]

Beyond the SEC, MLLT1 and MLLT3 are also known to be components of other regulatory complexes, such as the DOT1L complex (DOT1L-com), which is responsible for H3K79 methylation, another histone mark associated with active transcription.[2][7] The disruption of MLLT1/3 function by **SGC-iMLLT** can therefore have pleiotropic effects on the epigenetic landscape and transcriptional programs.

Quantitative Data Summary

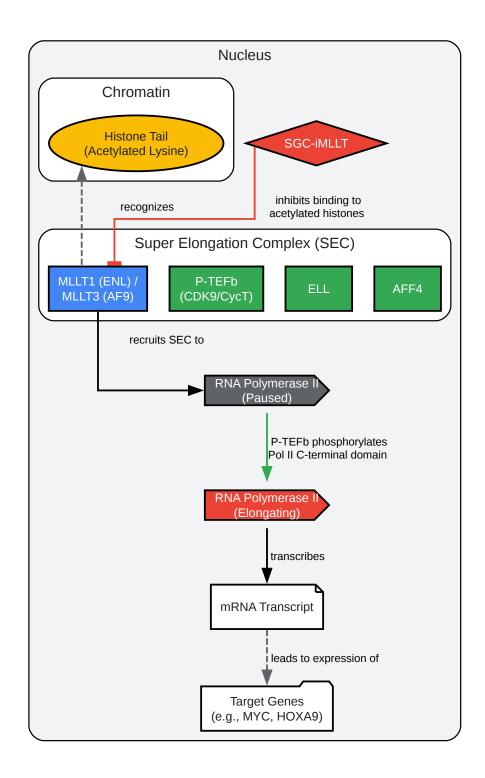
The following table summarizes the key quantitative parameters of **SGC-iMLLT**, highlighting its potency and selectivity.



Parameter	Target	Value	Assay Type	Reference
IC50	MLLT1 YEATS Domain	2.1 μM (initial hit)	AlphaScreen	[8]
MLLT1/3-Histone Interaction	0.26 μΜ	Not Specified	[9]	
MLLT3-H3.3 Interaction	0.4 μΜ	NanoBRET	[8]	_
MLLT1	0.15 μΜ	AlphaScreen	[10]	_
MLLT3	0.254 μΜ	AlphaScreen	[10]	
Kd	MLLT1 YEATS Domain	129 nM	Not Specified	[9][11]
MLLT3 YEATS Domain	77 nM	Not Specified	[9][11]	
Selectivity	YEATS2 / YEATS4	>10 μM	IC50	[11]
Bromodomains (panel of 48)	No significant inhibition at 50 μΜ	Not Specified	[11]	

Signaling and Experimental Workflow Diagrams Signaling Pathway of MLLT1/3 in Transcriptional Elongation



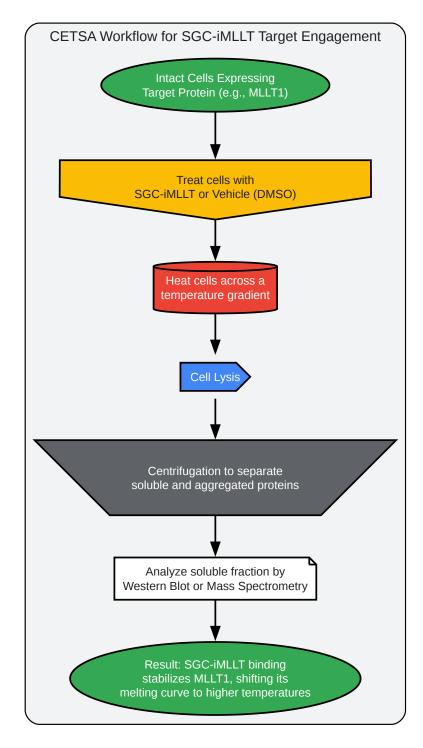


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Caption: MLLT1/3-mediated recruitment of the SEC to acetylated chromatin and its inhibition by SGC-iMLLT.



Experimental Workflow: Cellular Thermal Shift Assay (CETSA)



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Caption: A generalized workflow for determining SGC-iMLLT target engagement using CETSA.



Detailed Methodologies for Key Experiments

The characterization of **SGC-iMLLT** relies on a suite of biophysical and cellular assays to determine its binding affinity, selectivity, and cellular target engagement. Below are detailed protocols for the key experiments cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition

Principle: This assay measures the ability of SGC-iMLLT to disrupt the interaction between
the MLLT1/3 YEATS domain and a biotinylated histone peptide. Donor beads coated with
streptavidin bind the histone peptide, and acceptor beads coated with nickel chelate bind a
His-tagged YEATS domain. When in proximity, a singlet oxygen transfer from the donor to
the acceptor bead generates a light signal.

Protocol:

- Reagent Preparation:
 - Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
 - Reconstitute His-tagged MLLT1 or MLLT3 YEATS domain protein and biotinylated H3K27ac peptide in the assay buffer.
 - Prepare a serial dilution of SGC-iMLLT in DMSO, followed by a further dilution in assay buffer.
- Assay Procedure (384-well plate):
 - Add 2.5 μL of the SGC-iMLLT dilution or DMSO vehicle to each well.
 - Add 2.5 μL of the His-tagged YEATS domain protein (final concentration typically 25-200 nM).
 - Add 2.5 μL of the biotinylated histone peptide (final concentration typically 25-200 nM).
 - Incubate for 30 minutes at room temperature.



- Add 2.5 µL of a mixture of streptavidin-coated donor beads and Ni-NTA-coated acceptor beads.
- Incubate for 1-2 hours in the dark at room temperature.
- Data Acquisition and Analysis:
 - Read the plate on an AlphaScreen-capable plate reader.
 - Plot the signal against the logarithm of the SGC-iMLLT concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) for Cellular Target Engagement

- Principle: This assay quantifies the interaction between MLLT1/3 and histone H3.3 in living cells. MLLT3 is fused to NanoLuc® luciferase (the donor), and histone H3.3 is fused to HaloTag®, which is labeled with a fluorescent ligand (the acceptor). SGC-iMLLT competes with the intracellular interaction, reducing the BRET signal.
- Protocol:
 - Cell Preparation:
 - Co-transfect HEK293T cells with plasmids encoding MLLT3-NanoLuc® and HaloTag®-H3.3.
 - Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
 - Assay Procedure:
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
 - Prepare serial dilutions of SGC-iMLLT in Opti-MEM.
 - Add the SGC-iMLLT dilutions to the cells and incubate for 2 hours.



- Add NanoBRET[™] Nano-Glo® Substrate to all wells.
- Data Acquisition and Analysis:
 - Read the plate within 10 minutes using a plate reader equipped with 460 nm (donor) and >610 nm (acceptor) filters.
 - Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
 - Plot the NanoBRET[™] ratio against the SGC-iMLLT concentration to determine the IC50 for target engagement.

CETSA (Cellular Thermal Shift Assay) for Target Engagement

- Principle: This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. The binding of SGC-iMLLT stabilizes the MLLT1/3 protein, increasing its melting temperature.
- Protocol:
 - Cell Treatment:
 - Culture cells (e.g., MV-4-11 leukemia cells) to 70-80% confluency.
 - Treat the cells with SGC-iMLLT or a vehicle control (DMSO) for 1-2 hours at 37°C.
 - Heat Shock:
 - Harvest the cells and resuspend them in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.
 - Protein Extraction and Analysis:



- Lyse the cells by freeze-thaw cycles.
- Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble MLLT1 or MLLT3 at each temperature point by Western blotting or mass spectrometry.
- Data Analysis:
 - Quantify the band intensities and normalize them to the intensity at the lowest temperature.
 - Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the curve for SGC-iMLLT-treated cells indicates target engagement.

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